molecular formula C9H11NO4 B063491 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid CAS No. 174502-37-5

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Cat. No. B063491
CAS RN: 174502-37-5
M. Wt: 197.19 g/mol
InChI Key: GXKOWQKLXRMVLF-UHFFFAOYSA-N
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Description

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, also known as 3-amino-3-hydroxyphenylpropionic acid (3-AHPA) or 3-amino-3-hydroxyphenylpropionic acid (3-AHPA), is a naturally occurring phenolic acid found in plants and other organisms. It has a wide range of applications in scientific research, including as a substrate for biochemical and physiological studies, as a tool for drug discovery, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

Parkinson’s Disease Research

L-dopa is widely used in the laboratory study of Parkinson’s disease . It is converted to dopamine by DOPA decarboxylase in the body . Upon conversion to dopamine, it acts as an excitatory neurotransmitter . This helps to replenish dopamine in depleted circuits, which is a common issue in Parkinson’s disease .

Hypertension Research

L-dopa has also been used for laboratory research on hypertension . The conversion of L-dopa to dopamine can have effects on blood pressure regulation, making it a useful compound for studying hypertension.

Melanocyte Activity Research

Another application of L-dopa is in the study of melanocyte activity . Melanocytes are cells that produce melanin, the pigment that gives color to our skin, hair, and eyes. L-dopa is a precursor to melanin, so it can be used to study how these cells function.

Neurotransmitter Studies

As L-dopa is converted to dopamine, a key neurotransmitter, it is often used in studies investigating neurotransmitter function and regulation . This can include research into mental health conditions, brain injury, and other neurological disorders.

Drug Development and Testing

Given its role in dopamine production, L-dopa is also used in the development and testing of new drugs . This can include drugs designed to treat Parkinson’s disease, hypertension, and other conditions related to dopamine function.

Biochemical Research

L-dopa is also used more broadly in biochemical research . Its interactions with various enzymes, its role in biochemical pathways, and its effects on cell function make it a valuable tool in many different areas of biochemistry.

properties

IUPAC Name

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKOWQKLXRMVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395380
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

CAS RN

174502-37-5
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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